molecular formula C19H20F3NO4 B1205520 (S)-fluazifop-butyl CAS No. 79241-47-7

(S)-fluazifop-butyl

Cat. No.: B1205520
CAS No.: 79241-47-7
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-ZDUSSCGKSA-N
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Description

(S)-Fluazifop-butyl is a selective herbicide used primarily for post-emergence control of grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its effectiveness in inhibiting the growth of unwanted grasses without harming the desired crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-fluazifop-butyl involves several steps, starting with the preparation of the key intermediate, (S)-fluazifop acid. This intermediate is then esterified with butanol to form the final product. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the product’s consistency and effectiveness.

Chemical Reactions Analysis

Types of Reactions: (S)-Fluazifop-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form (S)-fluazifop acid and butanol.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form various oxidation products.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.

Major Products Formed: The major products formed from these reactions include (S)-fluazifop acid, butanol, and various oxidation and reduction derivatives.

Scientific Research Applications

(S)-Fluazifop-butyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of ester hydrolysis and other related reactions.

    Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.

    Medicine: Although not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is widely used in agriculture to control grass weeds, improving crop yield and quality.

Mechanism of Action

(S)-Fluazifop-butyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular targets and pathways involved include the binding of this compound to the ACCase enzyme, preventing its normal function.

Comparison with Similar Compounds

    Diclofop-methyl: Another aryloxyphenoxypropionate herbicide with similar uses but different chemical structure.

    Fenoxaprop-p-ethyl: Also an aryloxyphenoxypropionate herbicide, known for its effectiveness against a broader range of grass weeds.

Uniqueness: (S)-Fluazifop-butyl is unique in its high selectivity and effectiveness against specific grass weeds, making it a preferred choice for many agricultural applications. Its ability to target the ACCase enzyme with high specificity sets it apart from other herbicides in its class.

Properties

IUPAC Name

butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZTNZGPYBOGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041700
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79241-47-7
Record name (-)-Fluazifop-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79241-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop-butyl, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP-BUTYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium (6.9 g, 0.3 mol) was added to n-butanol (200 ml) under nitrogen. When the sodium had reacted, the solution was cooled to room temperature and hydroquinone (16.5 g, 0.15 mol) was added. The temperature was raised to 45° and n-butyl 2-bromoacrylate (26 g, 0.125 mol) was added dropwise. When the acrylate had all been added, the mixture was stirred for 20 hours and then 2-chloro-5-trifluoromethylpyridine (27.2 g, 0.15 mol) was added. The resulting mixture was heated for 30 hours at 65°, allowed to cool, treated with carbon and filtered through Celite. The resulting solution was made up to 500 ml with n-butanol and a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added. The crude product was hydrogenated at ambient temperature and pressure until hydrogen uptake ceased to give n-butyl 2-[4-(5-trifluoromethylpyridin-2-yloxy)phenoxy]propionate.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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16.5 g
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Name
n-butyl 2-bromoacrylate
Quantity
26 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product (15 g) from Step 3 in n-butanol (300 ml) was hydrogenated at room temperature and atmospheric pressure using a 10% palladium on carbon catalyst. When the uptake of hydrogen ceased, the catalyst was filtered off and the filtrate evaporated under reduced pressure. The residue was purified by short-path distillation (at 140°-150°/0.2 mmHg) to afford a main fraction (11.6 g) containing 57% w/w of the desired propionate which was recrystallised from cold hexane to give n-butyl 2-[4-(5-trifluoromethylpyrid-2-yloxy)-phenoxy]propionate. The propionate may then be obtained substantially pure by recrystallisation from cold hexane.
Name
product
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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